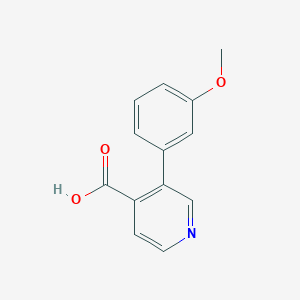

3-(3-Methoxyphenyl)isonicotinic acid

説明

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Chemical Research

Pyridine carboxylic acid derivatives represent a cornerstone in modern chemical and pharmaceutical research. The three primary isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have served as foundational scaffolds for a vast number of compounds with significant applications. nih.gov These heterocyclic compounds are particularly prominent in medicinal chemistry, forming the core of drugs developed for a wide array of conditions, including tuberculosis, cancer, diabetes, and inflammatory disorders. nih.govresearchgate.net

The utility of these derivatives stems from their unique structural and electronic properties. The pyridine ring, being aromatic and electron-deficient, can participate in crucial intermolecular interactions such as π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group adds polarity and provides a site for coordination with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.gov Furthermore, the ease with which various positions on the pyridine ring can be substituted allows for extensive structural modification, enabling researchers to fine-tune the activity, selectivity, and physicochemical properties of the resulting molecules. nih.gov This versatility makes pyridine carboxylic acid derivatives highly valuable scaffolds in drug discovery and materials science. nih.govmdpi.com

Structural Classification within Isonicotinic Acid Frameworks

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound consisting of a pyridine ring with a carboxylic acid group at the 4-position. chempanda.comwikipedia.org It is an isomer of nicotinic acid (3-position) and picolinic acid (2-position). wikipedia.org Derivatives of isonicotinic acid can be broadly classified based on the nature and location of the substitutions on this core framework.

The structural diversity of isonicotinic acid derivatives arises from two main modification points:

Modifications of the Carboxylic Acid Group: The carboxyl moiety can be readily converted into other functional groups, such as esters, amides, and hydrazides. wikipedia.org For instance, the well-known anti-tuberculosis drug isoniazid (B1672263) is the hydrazide derivative of isonicotinic acid. wjbphs.commdpi.com

Substitution on the Pyridine Ring: The hydrogen atoms at positions 2, 3, 5, and 6 of the pyridine ring can be replaced with a wide variety of substituents. These can range from simple alkyl or halogen groups to more complex aryl or heterocyclic moieties.

| Position of Substitution | Type of Substituent | General Effect on Properties |

| Ring (Positions 2, 3, 5, 6) | Aryl, Alkyl, Halogen | Modulates steric profile, electronics, and lipophilicity |

| Carboxyl (Position 4) | Ester, Amide, Hydrazide | Alters polarity, hydrogen bonding capability, and metabolic stability |

Significance of Methoxyphenyl Substituents in Molecular Design

The methoxyphenyl group is a frequently utilized substituent in medicinal chemistry and molecular design due to the advantageous properties conferred by the methoxy (B1213986) (-OCH₃) group. nih.gov Its inclusion in a molecule can profoundly influence ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.govresearchgate.net

Key contributions of the methoxy group include:

Modulation of Lipophilicity: The methoxy group can increase a compound's lipophilicity (hydrophobicity) compared to a hydroxyl group, which can influence its ability to cross biological membranes and affect its bioavailability. researchgate.netontosight.ai

Electronic Effects: As an electron-donating group, the methoxy substituent can alter the electron density of the aromatic ring to which it is attached, thereby influencing the reactivity and binding interactions of the entire molecule.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction for stabilizing a ligand within the binding site of a protein or other biological target. researchgate.netresearchgate.net

Metabolic Stability: Methylation of a more reactive hydroxyl group to form a methoxy ether can protect that position from metabolic processes like glucuronidation, potentially increasing the compound's duration of action.

The position of the methoxy group on the phenyl ring (ortho, meta, or para) is also crucial, as it dictates the spatial arrangement of the group and its electronic influence, which can lead to significant differences in biological activity. mdpi.com In 3-(3-Methoxyphenyl)isonicotinic acid, the methoxy group is in the meta position of the phenyl ring.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| LogP | 2.15 |

| Hydrogen Bond Donors | 1 (from carboxylic acid) |

| Hydrogen Bond Acceptors | 4 (2 from carboxyl, 1 from ether, 1 from pyridine N) |

| Polar Surface Area | 59.96 Ų |

Note: The data in the table above represents computationally predicted physicochemical properties for 3-(3-Methoxyphenyl)isonicotinic acid, as specific experimental data is not widely available in published literature.

Structure

3D Structure

特性

IUPAC Name |

3-(3-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLROODMIKZKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540643 | |

| Record name | 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-80-6 | |

| Record name | 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methoxyphenyl Isonicotinic Acid

Conventional Approaches for Pyridine (B92270) Ring Functionalization

Conventional methods for synthesizing substituted pyridine rings like that in 3-(3-Methoxyphenyl)isonicotinic acid often rely on a stepwise approach. This can involve either the direct modification of an existing isonicotinic acid framework or the construction of the substituted pyridine ring followed by the introduction of the carboxylic acid group.

Direct Functionalization of Isonicotinic Acid Precursors

The direct introduction of an aryl substituent at the C-3 position of an isonicotinic acid derivative presents a significant challenge due to the electronic nature of the pyridine ring. However, recent advancements have enabled such transformations through transition-metal-catalyzed C-H bond functionalization. A notable approach involves the use of a directing group to guide a palladium catalyst to the desired position. nih.gov For instance, isonicotinic acid can be converted to a bulky amide, such as N-(3,5-dimethylphenyl) amide, which then directs palladium-catalyzed arylation specifically to the C-3 position. nih.gov This reaction typically uses an aryl bromide, like 3-bromoanisole, as the coupling partner. After the C-H arylation step, the directing group can be hydrolyzed under acidic conditions to reveal the carboxylic acid, yielding the final product. nih.govscispace.com

This method provides an efficient route to structurally diverse isonicotinic acids, leveraging readily available starting materials. nih.gov The reaction can tolerate various functional groups on the aryl bromide, including methoxy (B1213986) substituents. nih.govscispace.com

Strategies for Introducing the Carboxylic Acid Moiety

An alternative strategy involves synthesizing the 3-(3-methoxyphenyl)pyridine (B1364921) core first and subsequently introducing the carboxylic acid group at the 4-position. This can be accomplished through several standard organic transformations. One common precursor is a 4-alkyl-3-arylpyridine, such as 4-methyl-3-(3-methoxyphenyl)pyridine. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. chempanda.com

Another pathway involves the halogenation of the 4-position of 3-(3-methoxyphenyl)pyridine, followed by a metal-halogen exchange and subsequent quenching with carbon dioxide (CO₂). For example, lithiation of a 4-bromopyridine (B75155) derivative at low temperatures followed by the addition of dry CO₂ gas or solid dry ice is a well-established method for installing a carboxylic acid group.

Advanced Cross-Coupling Strategies for Aryl-Pyridyl Linkages

The formation of the C-C bond between the pyridine and phenyl rings is a critical step in the synthesis of 3-(3-Methoxyphenyl)isonicotinic acid. Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to achieve this transformation efficiently and with high selectivity.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura reactions)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming aryl-aryl and aryl-heteroaryl bonds. wikipedia.orgdiva-portal.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org For the synthesis of 3-(3-Methoxyphenyl)isonicotinic acid, this typically involves the reaction between a 3-halogenated isonicotinic acid derivative (e.g., methyl 3-bromoisonicotinate) and (3-methoxyphenyl)boronic acid. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The reaction requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step. kochi-tech.ac.jp

Interactive Table: Example Conditions for Suzuki-Miyaura Coupling

| Heteroaryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Methyl 3-bromoisonicotinate | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ~85 |

| Ethyl 3-chloroisonicotinate | (3-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~78 |

| 3-Iodoisonicotinic acid | (3-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | ~90 |

The versatility of the Suzuki-Miyaura reaction, its tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids make it a preferred method for industrial-scale synthesis. diva-portal.org

Other Transition Metal-Mediated Coupling Methods

While palladium catalysis is dominant, other transition metals can also mediate the coupling of aryl and heteroaryl fragments. These methods provide alternative routes that can sometimes offer advantages in terms of reactivity, selectivity, or cost.

Stille Coupling: This reaction pairs an organohalide with an organotin reagent, catalyzed by palladium. For this synthesis, methyl 3-bromoisonicotinate could be coupled with (3-methoxyphenyl)trimethylstannane. A major drawback of Stille coupling is the high toxicity of the organotin compounds. mdpi.com

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide, typically catalyzed by palladium or nickel. The required (3-methoxyphenyl)zinc chloride could be prepared from the corresponding Grignard reagent or aryl lithium and reacted with a 3-halo-isonicotinate. mdpi.com

Hiyama Coupling: This involves the coupling of an organohalide with an organosilicon compound, activated by a fluoride (B91410) source. It is considered a more environmentally friendly alternative to Stille coupling.

Copper-Catalyzed Coupling: Copper-based catalysts, often in the form of copper(I) salts, can be used for Ullmann-type reactions or to couple aryl boronic acids with heteroaryl halides. mdpi.com These methods can be advantageous when palladium-based systems are ineffective or too costly.

Condensation and Cyclization Reactions Utilizing Methoxy-substituted Precursors

Instead of functionalizing a pre-existing pyridine ring, 3-(3-Methoxyphenyl)isonicotinic acid can be synthesized by constructing the pyridine ring itself from acyclic precursors. nih.gov These methods involve condensation and cyclization reactions where one of the starting materials already contains the 3-methoxyphenyl (B12655295) moiety.

A classic example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. To adapt this for the target molecule, 3-methoxybenzaldehyde (B106831) would be used as the aldehyde component. The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. Further chemical modifications would be necessary to introduce the carboxylic acid at the 4-position and remove other substituents.

Other related pyridine syntheses, such as the Kröhnke synthesis, involve the reaction of α,β-unsaturated ketones with pyridinium (B92312) salts and an ammonium (B1175870) source. By starting with a chalcone (B49325) derivative like 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one, it is possible to construct a pyridine ring bearing the desired 3-(3-methoxyphenyl) substituent. As with the Hantzsch synthesis, subsequent steps would be required to install the isonicotinic acid functionality.

Interactive Table: Comparison of General Synthetic Strategies

| Strategy | Key Transformation | Common Precursors | Advantages | Disadvantages |

| Direct Functionalization | C-H Arylation | Isonicotinic acid derivatives, 3-Bromoanisole | Atom economy, fewer steps | Requires directing group, catalyst optimization |

| Carboxylic Acid Introduction | Oxidation, Carboxylation | 4-Methyl-3-(3-methoxyphenyl)pyridine | Uses standard reactions | May require harsh conditions (oxidation) |

| Cross-Coupling | Suzuki-Miyaura Reaction | 3-Halo-isonicotinates, (3-methoxyphenyl)boronic acid | High yield, functional group tolerance, reliable | Catalyst cost, removal of metal impurities |

| Ring Synthesis | Condensation/Cyclization | 3-Methoxybenzaldehyde, β-ketoesters, ammonia | Builds core from simple fragments | Often multi-step, may lack regioselectivity |

Derivatization of Isonicotinic Acid Hydrazides

Isonicotinic acid hydrazide, also known as isoniazid (B1672263), is a readily available and versatile starting material in organic synthesis. researchgate.net Its derivatives are frequently explored for various applications. ontosight.ai The hydrazide functional group can be chemically modified in several ways. A common derivatization involves condensation with various aldehydes and ketones to form isonicotinic hydrazones, which possess an active azomethine group (-NHN=CH). researchgate.netnih.gov This reaction is often carried out in a refluxing solvent like 50% acetic acid. researchgate.net Another synthetic route involves converting the corresponding carboxylic acids into acyl chlorides by refluxing with thionyl chloride, which can then react with isonicotinic acid hydrazide. researchgate.net

While these derivatizations are common for creating new molecules based on the hydrazide moiety, they also play a role in more complex syntheses. In the context of producing 3-aryl isonicotinic acids, the hydrazide or a related amide derivative can serve as a directing group. Amide groups have been successfully used to direct the palladium-catalyzed arylation of C-H bonds at the 3-position of the pyridine ring, a position that is typically difficult to functionalize due to the electronic properties of the ring. nih.gov This strategy allows for the selective introduction of an aryl group, such as 3-methoxyphenyl, onto the isonicotinic acid skeleton. After the C-H functionalization step, the directing group can be hydrolyzed back to the carboxylic acid to yield the final product. nih.gov

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages, including reduced synthesis time, lower costs, and less chemical waste, making it an eco-friendly methodology. nih.gov MCRs are powerful tools for generating high molecular complexity in a single step and are widely used in medicinal chemistry for creating libraries of structurally diverse compounds. nih.gov

Several classic MCRs, such as the Hantzsch dihydropyridine synthesis, the Biginelli reaction, the Ugi reaction, and the Passerini reaction, are used to construct various heterocyclic scaffolds. nih.gov For instance, a one-pot, three-component cycloaddition reaction has been developed to synthesize isonicotinamide (B137802) derivatives using isoniazide, an aromatic aldehyde, and 2,3-dihydrofuran (B140613) under ultrasonic irradiation. researchgate.net More advanced MCRs can be followed by post-condensation modifications to generate even more complex molecular frameworks, such as imidazopyridine-fused isoquinolinones. beilstein-journals.org While a specific MCR for the direct synthesis of 3-(3-Methoxyphenyl)isonicotinic acid is not prominently documented, the principles of MCRs could be applied to construct the substituted pyridine core, which could then be further modified to yield the target acid.

Optimization of Reaction Parameters and Process Efficiency

Catalyst Systems and Ligand Effects

The formation of the C-C bond between the pyridine ring and the methoxyphenyl group is often achieved via transition metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is a versatile and widely used method for this purpose. mdpi.comyoutube.comyoutube.com The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.com

The efficiency of these reactions is profoundly influenced by the choice of catalyst system. For the direct arylation of isonicotinic acid derivatives, a Pd(0)/PR₃ system has proven effective. nih.gov The selection of the directing group and the phosphine (B1218219) ligand is critical. For example, screening of various N-substituted amide directing groups revealed that an N-(3,5-dimethylphenyl) amide significantly improved the yield of the desired mono-arylated product. nih.gov This highlights the importance of ligand effects in controlling both the activity of the catalyst and the selectivity of the reaction. To enhance sustainability, efforts have been made to develop recyclable catalytic systems, such as anchoring the palladium catalyst onto a polymer support, which facilitates easier separation and reuse. researchgate.net

Solvent Selection and Temperature Control

The choice of solvent and the control of temperature are critical parameters that can dictate the success of a synthesis. Solvents can influence reactant solubility, catalyst stability, and reaction pathways. In the synthesis of substituted pyridines, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) have been shown to enhance the formation of the desired product compared to polar protic solvents (e.g., water, methanol) or less polar options like toluene. researchgate.net The use of polar protic solvents can sometimes lead to complex mixtures and the presence of unreacted reagents. researchgate.net

Temperature control is equally important for maximizing product yield and minimizing the formation of byproducts. For a given reaction, there is often an optimal temperature that provides the best balance between reaction rate and selectivity. For example, in one synthesis, optimizing the temperature revealed that 110 °C produced the highest yield (91%), whereas lower temperatures (90 °C, 100 °C) gave lower yields (71% and 85%, respectively) and a higher temperature (120 °C) also resulted in a decreased yield (87%). researchgate.net Prolonged heating at higher temperatures can also increase the formation of undesired self-condensation products. researchgate.net

Below is an interactive table showing the effect of temperature on product yield from a representative optimization study. researchgate.net

| Temperature (°C) | Yield (%) |

| 90 | 71 |

| 100 | 85 |

| 110 | 91 |

| 120 | 87 |

This table illustrates how adjusting the temperature can significantly impact the efficiency of a chemical reaction.

Stereochemical Control and Regioselectivity Considerations

For an achiral molecule like 3-(3-Methoxyphenyl)isonicotinic acid, the primary synthetic challenge is not stereochemical control but regioselectivity. The core issue is ensuring that the 3-methoxyphenyl group attaches exclusively at the C-3 position of the isonicotinic acid ring. The pyridine ring is electron-deficient, which makes direct C-H functionalization challenging. nih.gov Furthermore, reactions often preferentially occur at the C-2 or C-6 positions, which are ortho to the ring nitrogen.

To overcome this, a common strategy is the use of a directing group. By converting the carboxylic acid at the C-4 position into a suitable amide, chemists can direct a transition metal catalyst to selectively functionalize the C-H bond at the adjacent C-3 position. nih.gov This approach has been successfully developed for the Pd(0)-catalyzed arylation of both nicotinic and isonicotinic acid derivatives, providing a powerful method for preparing 3- and 4-substituted pyridines that are important in drug discovery. nih.gov The choice of catalyst and ligand can also exert strong control over regioselectivity. In related systems involving additions to nicotinic acid derivatives, it has been shown that a Rhodium/BINAP catalyst combination directs additions to the C-6 position, while smaller-bite angle ligands like Bobphos favor addition at the C-2 position. nih.gov This principle of catalyst-controlled regioselectivity is fundamental to the precise synthesis of specifically substituted pyridine compounds.

Chemical Transformations and Derivatization of 3 3 Methoxyphenyl Isonicotinic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile handle for the derivatization of 3-(3-methoxyphenyl)isonicotinic acid, readily undergoing reactions such as esterification, amidation, and conversion to hydrazides, which can then serve as precursors for further chemical modifications.

Esterification Reactions

Esterification of 3-(3-methoxyphenyl)isonicotinic acid can be achieved through various standard methods. The classical Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. For more sensitive alcohols, milder conditions can be employed, such as the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride.

For instance, the reaction of isonicotinic acid with methanol (B129727) in the presence of concentrated sulfuric acid upon heating yields the corresponding methyl ester. A similar approach can be applied to 3-(3-methoxyphenyl)isonicotinic acid. Alternatively, treatment of the carboxylic acid with thionyl chloride (SOCl₂) can furnish the isonicotinoyl chloride hydrochloride, which is a highly reactive intermediate for esterification with a variety of alcohols.

| Reagent/Catalyst | Alcohol | Conditions | Product | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | Methanol | Heat, 8 hrs | Methyl 3-(3-methoxyphenyl)isonicotinate | |

| SOCl₂ | Methanol | 0 °C to 50 °C, 12 hrs | Methyl 3-(3-methoxyphenyl)isonicotinate | |

| SOCl₂, then Pentafluorophenol/Triethylamine | Pentafluorophenol | Room temperature, 12 hrs | Pentafluorophenyl 3-(3-methoxyphenyl)isonicotinate | |

| SOCl₂, then N-Hydroxysuccinimide | N-Hydroxysuccinimide | - | N-hydroxysuccinimidyl 3-(3-methoxyphenyl)isonicotinate |

Amidation Reactions

The carboxylic acid functionality of 3-(3-methoxyphenyl)isonicotinic acid can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is typically facilitated by the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as other reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI).

The reaction of isonicotinic acid with various aromatic amines, such as o-, m-, and p-toluidine, and 2,4- and 2,5-xylidine, has been shown to produce the corresponding amides when heated in non-polar solvents. This suggests that 3-(3-methoxyphenyl)isonicotinic acid would react similarly with a broad range of amines to afford the corresponding N-substituted 3-(3-methoxyphenyl)isonicotinamides. The use of borate (B1201080) esters like B(OCH₂CF₃)₃ has also been reported as an effective method for direct amidation of carboxylic acids with amines.

| Amine | Coupling Agent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aromatic amines (e.g., toluidine, xylidine) | Heat | Non-polar solvent | Heating | N-Aryl-3-(3-methoxyphenyl)isonicotinamide | |

| Primary or secondary amine | B(OCH₂CF₃)₃ | MeCN | 80-100 °C, 5-24 h | N-Alkyl/Aryl-3-(3-methoxyphenyl)isonicotinamide |

Hydrazide Formation and Subsequent Condensations

Treatment of esters of 3-(3-methoxyphenyl)isonicotinic acid with hydrazine (B178648) hydrate (B1144303) is a straightforward method for the synthesis of 3-(3-methoxyphenyl)isonicotinohydrazide. This reaction, known as hydrazinolysis, typically proceeds in good yield upon refluxing the ester with hydrazine hydrate. The resulting hydrazide is a key intermediate for the synthesis of a variety of heterocyclic compounds and other derivatives.

The hydrazide can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. For example, isonicotinic acid hydrazide reacts with substituted aldehydes in refluxing ethanol (B145695) to yield Schiff bases. Similarly, condensation with isatins (indole-2,3-diones) leads to the formation of N'-(2-oxoindolin-3-ylidene)nicotinohydrazides. These subsequent condensations provide a facile route to more complex molecular architectures.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 3-(3-methoxyphenyl)isonicotinate and Hydrazine hydrate | Reflux | 3-(3-Methoxyphenyl)isonicotinohydrazide | |

| 3-(3-Methoxyphenyl)isonicotinohydrazide and Substituted aldehyde | Ethanol, reflux, 4-5 h | N'-Alkylidene/Arylidene-3-(3-methoxyphenyl)isonicotinohydrazide | |

| 3-(3-Methoxyphenyl)isonicotinohydrazide and Isatin | Ethanol, catalytic glacial acetic acid | N'-(2-oxoindolin-3-ylidene)-3-(3-methoxyphenyl)isonicotinohydrazide |

Transformations at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 3-(3-methoxyphenyl)isonicotinic acid is nucleophilic and can react with various electrophiles. This includes protonation, alkylation, and oxidation. Quaternization of the pyridine nitrogen with alkyl halides leads to the formation of pyridinium (B92312) salts. These transformations can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Methoxyphenyl Moiety

The methoxyphenyl group in 3-(3-methoxyphenyl)isonicotinic acid is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the position of the pyridine ring on the phenyl ring will also influence the regioselectivity of these reactions.

Conversely, nucleophilic aromatic substitution on the pyridine ring is also a possibility, particularly if a good leaving group is present. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the 2- and 4-positions relative to the nitrogen. Therefore, derivatization of the pyridine ring of 3-(3-methoxyphenyl)isonicotinic acid could pave the way for nucleophilic substitution reactions.

Formation of Fused Heterocyclic Systems

The strategic placement of functional groups in derivatives of 3-(3-methoxyphenyl)isonicotinic acid can be utilized to construct fused heterocyclic systems. For example, intramolecular cyclization reactions of appropriately substituted derivatives can lead to the formation of bicyclic and tricyclic structures containing the pyridine ring. The synthesis of fused heterocycles often involves multi-step sequences, starting from the derivatization of the carboxylic acid group or modification of the aromatic rings. Such fused systems are of significant interest in medicinal chemistry and materials science.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from 3-(3-methoxyphenyl)isonicotinic acid typically proceeds through an intermediate, the corresponding isonicotinic acid hydrazide. A classical and effective method for forming the pyrazole ring involves the reaction of a hydrazide with an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.gov

The synthetic pathway commences with the conversion of 3-(3-methoxyphenyl)isonicotinic acid to its acid hydrazide, 3-(3-methoxyphenyl)isonicotinohydrazide. This intermediate is then reacted with a suitably substituted chalcone (1,3-diaryl-2-propen-1-one). The reaction is a condensation followed by cyclization, usually conducted in a solvent like ethanol with an acid catalyst, which leads to the formation of a pyrazoline ring. nih.gov The resulting product is a 1-isonicotinoyl-3,5-diaryl-2-pyrazoline, where the isonicotinoyl moiety derived from the starting acid is attached to the pyrazoline nitrogen.

This approach leverages the established reactivity of isonicotinic acid hydrazide in pyrazoline synthesis, adapting it for the specifically substituted 3-(3-methoxyphenyl) derivative. nih.gov The general reaction scheme is presented below:

Reaction Scheme for Pyrazole Derivative Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 3-(3-Methoxyphenyl)isonicotinic acid | Thionyl chloride, then Hydrazine hydrate | 3-(3-Methoxyphenyl)isonicotinohydrazide | Conversion of the carboxylic acid to the acid hydrazide. |

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif that can be synthesized from 3-(3-methoxyphenyl)isonicotinic acid. The most common route involves the cyclodehydration of a diacylhydrazine intermediate, which is readily prepared from the corresponding acid hydrazide. researchgate.netnih.gov

The synthesis begins with the preparation of 3-(3-methoxyphenyl)isonicotinohydrazide from the parent carboxylic acid. This hydrazide can then undergo transformation into a 1,3,4-oxadiazole through several methods. One established method is the reaction of the acid hydrazide with another carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). researchgate.net This reaction forms a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 3-(3-methoxyphenyl)pyridin-4-yl group and the other is derived from the second carboxylic acid.

Alternatively, the hydrazide can be reacted with carbon disulfide in a basic medium. This reaction leads to the formation of a dithiocarbazate salt, which upon heating undergoes cyclization to yield a 5-(3-(3-methoxyphenyl)pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. nih.gov These methods provide versatile pathways to oxadiazole derivatives with various substituents at the C2 and C5 positions of the ring. researchgate.netnih.gov

Table of Oxadiazole Synthesis Pathways

| Pathway | Reagent for Hydrazide | Dehydrating/Cyclizing Agent | Product Type |

|---|---|---|---|

| A | Aromatic/Aliphatic Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole researchgate.net |

Iodolactonization for Pyrano-Fused Pyridine Systems

Iodolactonization is a powerful intramolecular cyclization reaction that forms a lactone by adding an oxygen atom and an iodine atom across a carbon-carbon double bond. wikipedia.org This reaction is a variant of halohydrin formation and is highly effective for synthesizing lactones under mild conditions. wikipedia.org For this transformation to be applied to 3-(3-methoxyphenyl)isonicotinic acid, the molecule must first be derivatized to contain an unsaturated side chain at a position suitable for intramolecular attack by the carboxylic acid group.

Specifically, a derivative of 3-(3-methoxyphenyl)isonicotinic acid bearing a γ,δ-unsaturated alkyl chain (such as a pent-4-en-1-yl group) at the C-4 position of the pyridine ring would be a required substrate. The iodolactonization reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂) on the double bond, forming a cyclic iodonium (B1229267) ion intermediate. wikipedia.org The carboxylate oxygen then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion to open the three-membered ring. wikipedia.org This nucleophilic attack, following Baldwin's rules for ring closure, results in the formation of a stable five- or six-membered lactone ring fused to the pyridine core, creating a pyrano-fused pyridine system.

The reaction is typically performed under mildly basic conditions (e.g., using sodium bicarbonate) to enhance the nucleophilicity of the carboxylate group. chemistnotes.com This synthetic strategy offers a precise method for constructing complex fused heterocyclic systems with defined stereochemistry.

Key Requirements for Iodolactonization

| Feature | Description | Rationale |

|---|---|---|

| Substrate | A derivative of 3-(3-methoxyphenyl)isonicotinic acid with a γ,δ-unsaturated side chain. | The double bond is necessary for the initial reaction with iodine to form the iodonium ion. chemistnotes.comdoi.org |

| Reagents | Iodine (I₂) and a mild base (e.g., NaHCO₃). | Iodine acts as the electrophile, while the base deprotonates the carboxylic acid to increase its nucleophilicity. chemistnotes.com |

| Mechanism | Formation of an iodonium ion followed by intramolecular nucleophilic attack by the carboxylate. | This sequence ensures the formation of the lactone ring fused to the pyridine system. wikipedia.org |

| Product | A pyrano[4,3-b]pyridine derivative with an iodo-methyl group. | Represents a complex, functionalized heterocyclic system. |

Schiff Base Formation with Isonicotinic Acid Hydrazide Derivatives

Schiff bases, or hydrazones in this context, are compounds containing a carbon-nitrogen double bond (azomethine group). They are readily synthesized through the condensation reaction of a primary amine or hydrazide with an aldehyde or ketone. mdpi.com For 3-(3-methoxyphenyl)isonicotinic acid, this transformation requires its prior conversion to 3-(3-methoxyphenyl)isonicotinohydrazide.

The synthesis of Schiff bases involves reacting the 3-(3-methoxyphenyl)isonicotinohydrazide with a selected aldehyde or ketone, typically in an alcoholic solvent like ethanol. ect-journal.kz A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the reaction. mdpi.com The reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, which results in the formation of the stable C=N bond of the hydrazone. ect-journal.kz

This reaction is highly versatile, as a wide variety of aldehydes and ketones (aromatic, heteroaromatic, or aliphatic) can be used, allowing for the synthesis of a large library of Schiff base derivatives. These derivatives possess different structural and electronic properties based on the substituent introduced from the carbonyl compound. mdpi.comect-journal.kz

Examples of Schiff Base Formation

| Hydrazide Derivative | Aldehyde Reactant | Resulting Schiff Base (Hydrazone) Structure |

|---|---|---|

| 3-(3-Methoxyphenyl)isonicotinohydrazide | Benzaldehyde (B42025) | (E)-N'-(benzylidene)-3-(3-methoxyphenyl)isonicotinohydrazide |

| 3-(3-Methoxyphenyl)isonicotinohydrazide | 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-3-(3-methoxyphenyl)isonicotinohydrazide |

Advanced Spectroscopic and Analytical Characterization of 3 3 Methoxyphenyl Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental NMR data for 3-(3-Methoxyphenyl)isonicotinic acid were found.

Proton Nuclear Magnetic Resonance (1H NMR)

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of 3-(3-Methoxyphenyl)isonicotinic acid are not available.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Specific chemical shifts (δ) for the carbon atoms of 3-(3-Methoxyphenyl)isonicotinic acid are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No experimental data from 2D NMR analyses such as COSY, HMQC, or HMBC for 3-(3-Methoxyphenyl)isonicotinic acid were found to establish correlations and confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data for 3-(3-Methoxyphenyl)isonicotinic acid were found.

High-Resolution Mass Spectrometry (HRMS)

The exact mass and elemental composition of 3-(3-Methoxyphenyl)isonicotinic acid as determined by HRMS are not available.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Data regarding the fragmentation patterns of 3-(3-Methoxyphenyl)isonicotinic acid from LC-MS/MS analysis are not available.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(3-Methoxyphenyl)isonicotinic acid is expected to display characteristic absorption bands corresponding to its distinct structural components: the isonicotinic acid moiety and the 3-methoxyphenyl (B12655295) substituent.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration is expected as a strong, sharp peak around 1700 cm⁻¹. The isonicotinic acid portion, a substituted pyridine (B92270), will show characteristic C=C and C=N stretching vibrations within the aromatic region of 1600-1450 cm⁻¹. chemicalbook.com The 3-methoxyphenyl group contributes specific bands, including aromatic C-H stretching just above 3000 cm⁻¹, and C-O-C stretching vibrations from the methoxy (B1213986) group, which typically appear as strong bands in the 1250-1000 cm⁻¹ region. scielo.org.za Vibrations associated with the C-H bonds of the methyl group in the methoxy substituent are also expected. scielo.org.za

Table 1: Predicted Infrared (IR) Spectroscopy Data for 3-(3-Methoxyphenyl)isonicotinic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine and Phenyl rings) |

| ~2950, ~2850 | C-H stretch | Methoxy (-OCH₃) group |

| ~1700 (strong) | C=O stretch | Carboxylic acid |

| ~1600-1450 | C=C and C=N stretch | Aromatic rings (Pyridine and Phenyl) |

| ~1250 (strong) | C-O stretch (asymmetric) | Aryl ether (Ar-O-CH₃) |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of 3-(3-Methoxyphenyl)isonicotinic acid would be characterized by signals from the pyridine and phenyl rings. nih.gov

Table 2: Predicted Raman Spectroscopy Data for 3-(3-Methoxyphenyl)isonicotinic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~1610, ~1580 | ν(CC) | Aromatic ring stretching (Phenyl/Pyridine) |

| ~1550 | ν(CC) | Aromatic ring stretching |

| ~1360 | ν(C-N)/ν(CC) | Pyridine ring vibration |

| ~1240 | ν(C-Ph) | Phenyl-pyridine bond stretch |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of 3-(3-Methoxyphenyl)isonicotinic acid is dominated by the electronic transitions of its aromatic chromophores.

Isonicotinic acid itself is known to have a strong absorption maximum around 263-264 nm. sielc.comresearchgate.net The presence of the 3-methoxyphenyl substituent attached to the pyridine ring is expected to create a more extended conjugated system, likely resulting in a bathochromic (red) shift of this primary absorption band. The methoxy group, being an auxochrome, can further influence the position and intensity of the absorption maxima. The spectrum is anticipated to show strong absorption bands corresponding to π → π* transitions within the aromatic systems. The exact absorption maxima can be influenced by the pH of the solvent, as protonation or deprotonation of the pyridine nitrogen and the carboxylic acid group can alter the electronic structure of the molecule. sielc.com

Table 3: Predicted UV-Vis Spectroscopy Data for 3-(3-Methoxyphenyl)isonicotinic acid

| Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~215 nm | π → π* | Phenyl/Pyridine rings |

Fluorescence spectroscopy detects the emission of light from a molecule after it has absorbed light, providing insights into its electronic structure and environment. Aromatic compounds, particularly those with extended π-systems like 3-(3-Methoxyphenyl)isonicotinic acid, have the potential to be fluorescent.

The fluorescence properties will be dictated by the nature of the lowest excited singlet state. Excitation at a wavelength corresponding to one of its absorption bands (e.g., ~270 nm) could lead to fluorescence emission at a longer wavelength (a Stokes shift). The emission spectrum's maximum and quantum yield can be highly sensitive to the solvent environment and pH. nih.gov For instance, the ionization state of the carboxylic acid and the protonation state of the pyridine nitrogen can significantly alter the fluorescence properties. Studies on complex molecules incorporating isonicotinic acid and methoxyphenyl moieties have shown that substituents can have a significant impact on fluorescence spectra. researchgate.netmdpi.com

X-ray Crystallography for Single-Crystal Structure Determination

Expected Structural Features and Crystal Packing:

The molecular structure of 3-(3-Methoxyphenyl)isonicotinic acid comprises a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-methoxyphenyl group at the 3-position. The crystal structure would likely be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is anticipated that strong O-H···N hydrogen bonds would form between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of supramolecular chains or dimers.

π-π Stacking: The aromatic pyridine and benzene (B151609) rings are capable of engaging in π-π stacking interactions, which would further stabilize the crystal packing.

While a specific data table for 3-(3-Methoxyphenyl)isonicotinic acid is not available, the following table presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment for a similar organic molecule.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Unit Cell Dimensions (a, b, c, Å) | Dependent on the specific packing |

| Unit Cell Angles (α, β, γ, °) | α = γ = 90° for monoclinic and orthorhombic systems |

| Volume (ų) | Calculated from unit cell dimensions |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| Hydrogen Bond Motifs | R²₂(8) dimers or C(n) chains involving the carboxylic acid |

| Key Torsion Angles (°) | Dihedral angle between the pyridine and phenyl rings |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance in solution. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of a molecule and gain insights into the stability of its redox species.

Expected Electrochemical Behavior:

The electrochemical behavior of 3-(3-Methoxyphenyl)isonicotinic acid would be influenced by both the isonicotinic acid and the methoxyphenyl moieties.

Reduction: The pyridine ring of the isonicotinic acid is expected to be the primary site of reduction. The exact reduction potential would be influenced by the presence of the electron-donating methoxy group on the phenyl ring. Generally, isonicotinic acid derivatives undergo irreversible or quasi-reversible reduction processes.

Oxidation: The methoxyphenyl group is susceptible to oxidation. The presence of the electron-donating methoxy group makes the phenyl ring electron-rich and thus easier to oxidize compared to unsubstituted benzene. The oxidation process is typically irreversible.

A cyclic voltammogram of 3-(3-Methoxyphenyl)isonicotinic acid would likely exhibit a cathodic peak corresponding to the reduction of the pyridine ring and an anodic peak at a more positive potential corresponding to the oxidation of the methoxyphenyl group. The peak potentials and currents would be dependent on the solvent, supporting electrolyte, and scan rate used in the experiment.

The following table summarizes the expected electrochemical data from a cyclic voltammetry experiment for 3-(3-Methoxyphenyl)isonicotinic acid.

| Parameter | Expected Observation |

| Cathodic Process (Reduction) | |

| Peak Potential (Epc) | A peak corresponding to the reduction of the pyridine ring, likely in the negative potential range. |

| Reversibility | Expected to be an irreversible or quasi-reversible process, as indicated by the absence of a corresponding anodic peak on the reverse scan. |

| Anodic Process (Oxidation) | |

| Peak Potential (Epa) | A peak corresponding to the oxidation of the methoxyphenyl group, at a positive potential. |

| Reversibility | Expected to be an irreversible process. |

| Influence of pH | The reduction potential of the isonicotinic acid moiety may be pH-dependent due to proton-coupled electron transfer. |

Further electrochemical studies could involve varying the scan rate to investigate the kinetics of the electrode processes and the stability of the generated radical ions.

Computational Chemistry and Theoretical Modeling of 3 3 Methoxyphenyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(3-Methoxyphenyl)isonicotinic acid, DFT calculations are employed to determine its most stable three-dimensional structure through a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-(3-Methoxyphenyl)isonicotinic acid using DFT Note: These are representative values based on similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(phenyl) | ~1.49 Å |

| C(phenyl)-O(methoxy) | ~1.37 Å | |

| O(methoxy)-C(methyl) | ~1.43 Å | |

| C(pyridine)-C(carboxyl) | ~1.51 Å | |

| C(carboxyl)=O | ~1.21 Å | |

| C(carboxyl)-OH | ~1.36 Å | |

| Bond Angle | C-C(pyridine)-C | ~118-121° |

| C-C(phenyl)-C | ~119-121° | |

| C-O-C (methoxy) | ~117° | |

| Dihedral Angle | Pyridine (B92270) Ring - Phenyl Ring | ~30-45° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

For 3-(3-Methoxyphenyl)isonicotinic acid, the HOMO is expected to be distributed primarily over the electron-rich methoxyphenyl ring, while the LUMO is likely localized on the electron-deficient pyridine ring of the isonicotinic acid moiety. This separation facilitates intramolecular charge transfer. The energy gap can be calculated from the energies of these orbitals (E_gap = E_LUMO - E_HOMO). These energies also allow for the estimation of various chemical reactivity descriptors.

Table 2: Calculated Quantum Chemical Descriptors Note: Values are hypothetical and for illustrative purposes.

| Parameter | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | E_HOMO | - | -6.2 eV |

| LUMO Energy | E_LUMO | - | -1.8 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.4 eV |

| Ionization Potential | I | -E_HOMO | 6.2 eV |

| Electron Affinity | A | -E_LUMO | 1.8 eV |

| Electronegativity | χ | (I + A) / 2 | 4.0 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.2 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For 3-(3-Methoxyphenyl)isonicotinic acid, these regions would be concentrated around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the pyridine ring. chemrxiv.org

Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the carboxyl group. chemrxiv.org

Green Regions: Represent neutral or near-zero potential.

The MEP surface provides a clear, qualitative picture of the molecule's reactive behavior, highlighting the acidic and basic centers within the structure.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are performed by determining the second derivatives of the energy with respect to atomic displacements. The calculated wavenumbers correspond to specific vibrational modes, such as C=O stretching, O-H bending, and C-H aromatic stretching. These theoretical spectra can aid in the assignment of experimental spectral bands. mdpi.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shielding tensors are typically referenced against a standard compound like Tetramethylsilane (TMS) to yield chemical shifts that can be directly compared with experimental results, helping to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to model its conformational flexibility and interactions.

For 3-(3-Methoxyphenyl)isonicotinic acid, MD simulations can explore the rotational freedom around the single bond connecting the two aromatic rings. This allows for the mapping of the conformational landscape and the identification of low-energy conformers. core.ac.uk By simulating the molecule in an aqueous environment, MD can also provide insights into its solvation structure and the dynamics of hydrogen bonding between the carboxylic acid group and water molecules. mdpi.com Force fields such as AMBER or GROMOS are typically used to define the potential energy of the system during these simulations. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov In a QSPR study, various molecular descriptors (e.g., topological, electronic, steric) are calculated for a series of related compounds. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with an experimental property. documentsdelivered.com

For 3-(3-Methoxyphenyl)isonicotinic acid, a QSPR model could be developed using a dataset of substituted isonicotinic acids to predict properties like solubility, partition coefficient (logP), or melting point. mdpi.com Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing, thereby accelerating the discovery process.

Computational Descriptors for Molecular Properties

Computational descriptors are numerical values derived from theoretical models that quantify various aspects of a molecule's electronic and steric character. These descriptors typically include:

Electronic Properties: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic partial charges (e.g., Mulliken, NBO, ESP). These are fundamental for understanding a molecule's reactivity and kinetic stability.

Steric Properties: Descriptors related to the molecule's size, shape, and surface area.

Lipophilicity: Calculated values like the logarithm of the partition coefficient (logP), which predict how the molecule would distribute between fatty and aqueous environments.

For 3-(3-Methoxyphenyl)isonicotinic acid, specific values for these descriptors are not available. A dedicated computational study would be required to generate this data, which would involve geometry optimization of the molecule's structure followed by calculations using established quantum chemical methods and basis sets.

Predictive Modeling for Chemical Behavior

Predictive modeling uses computational descriptors to forecast a molecule's behavior, including its stability, reactivity, and potential interactions with biological targets. Key aspects of predictive modeling include:

Reactivity Analysis: The energies and distribution of frontier molecular orbitals (HOMO and LUMO) are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual guide to the charge distribution and reactive sites within a molecule.

Stability Analysis: A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity.

Interaction Modeling: Techniques like molecular docking could be used to predict how 3-(3-Methoxyphenyl)isonicotinic acid might bind to specific proteins or enzymes, which is essential in fields like drug discovery.

Without foundational computational studies on 3-(3-Methoxyphenyl)isonicotinic acid, it is not possible to construct or report on predictive models for its chemical behavior. The scientific community has yet to apply these theoretical approaches to this specific compound and publish the findings. Such research would be a valuable contribution, providing a theoretical framework to support and guide future experimental investigations.

Role As a Synthetic Scaffold and Intermediate in Chemical Research

Precursor in Multistep Organic Synthesis

In organic synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. Isonicotinic acid and its derivatives are often employed as precursors for the synthesis of more complex, biologically active molecules. The carboxylic acid group of 3-(3-Methoxyphenyl)isonicotinic acid can be readily converted into other functional groups such as esters, amides, or acid halides. These transformations are fundamental steps in multistep synthetic sequences.

For instance, isonicotinic acid itself is used in the synthesis of isonicotinic acid hydrazide (Isoniazid), a key antitubercular drug. While direct examples for 3-(3-Methoxyphenyl)isonicotinic acid are not extensively detailed in publicly available literature, the established reactivity of the isonicotinic acid moiety suggests its utility in similar synthetic pathways. The methoxyphenyl group can influence the compound's solubility and electronic properties, which can be strategically exploited in the synthesis of novel compounds. The synthesis of complex molecules often involves a series of sequential reactions, and compounds like 3-(3-Methoxyphenyl)isonicotinic acid are valuable as starting points in these extended synthetic routes.

Building Block for Complex Molecular Architectures

A building block in chemistry is a relatively simple molecule that can be assembled with other molecules to create a more complex structure. 3-(3-Methoxyphenyl)isonicotinic acid, with its defined stereochemistry and functional groups, fits this description and is used in the modular construction of larger, more intricate molecular frameworks.

The structure of 3-(3-Methoxyphenyl)isonicotinic acid makes it an attractive building block for advanced organic compounds, including macrocycles like porphyrins. Research has shown that isonicotinic acid derivatives, including those bearing methoxyphenyl groups, can be incorporated into the structure of unsymmetrical porphyrins. In these syntheses, the isonicotinic acid derivative serves as one of the key components that, through a series of reactions, forms the larger porphyrin ring system.

The general approach involves the condensation of the isonicotinic acid-derived aldehyde with pyrrole (B145914) to construct the porphyrin core. The resulting complex molecules have potential applications in materials science and as potential semiconductor materials. The specific substitution pattern of the building block, such as the meta-position of the methoxy (B1213986) group in 3-(3-Methoxyphenyl)isonicotinic acid, influences the properties of the final complex molecule.

Table 1: Examples of Complex Molecules Synthesized Using Isonicotinic Acid Derivatives

| Precursor/Building Block | Resulting Complex Molecule | Research Focus |

|---|---|---|

| 4-Formyl-2-methoxyphenyl Isonicotinate | meso-Tetraarylporphyrin | Antioxidant and Antifungal Activity |

This table is illustrative of the types of complex molecules synthesized from isonicotinic acid derivatives.

While 3-(3-Methoxyphenyl)isonicotinic acid possesses functional groups that could potentially be used for polymerization reactions (e.g., via conversion of the carboxylic acid to a polymerizable group), a review of the available scientific literature did not yield specific examples of its use as a monomer or building block in the synthesis of polymeric structures.

Applications in Medicinal Chemistry Scaffold Design

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The isonicotinic acid framework is of interest in this field due to its presence in various biologically active compounds.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyridine (B92270) ring is considered an attractive and privileged scaffold in medicinal chemistry. Derivatives of pyridine are found in numerous natural products and synthetic compounds with diverse biological activities. The design of novel therapeutic agents often involves the modification of such core structures.

While the general class of substituted pyridines is widely explored, specific research designating 3-(3-Methoxyphenyl)isonicotinic acid as a key component in the systematic exploration of new privileged scaffolds is not extensively documented in the available literature. However, its structural motifs are relevant to the design of new bioactive molecules.

Chemical libraries are large collections of compounds used in high-throughput screening to identify new drug leads. The diversity of a chemical library is crucial for increasing the chances of finding a "hit" against a biological target. Diversity can be achieved by varying the core scaffold or the substituents attached to it.

The use of building blocks like 3-(3-Methoxyphenyl)isonicotinic acid could theoretically contribute to the diversity of a chemical library. By reacting its carboxylic acid group with a variety of amines to form an amide library, or by modifying other parts of the molecule, a range of new compounds could be generated. Despite this potential, specific examples of large-scale chemical library synthesis utilizing 3-(3-Methoxyphenyl)isonicotinic acid as a central scaffold are not prominently featured in the reviewed scientific literature.

Coordination Chemistry and Metal Complexation of 3 3 Methoxyphenyl Isonicotinic Acid

Ligand Design Principles and Synthesis

The design of 3-(3-methoxyphenyl)isonicotinic acid as a ligand is predicated on the strategic combination of two key functional components: the isonicotinic acid core and the 3-methoxyphenyl (B12655295) substituent.

Isonicotinic Acid Core : The pyridine (B92270) ring provides a nitrogen atom which is a classic N-donor site for coordination to metal ions. The carboxylic acid group at the 4-position offers a versatile O-donor site. This combination allows the molecule to act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse coordination architectures. The rigidity of the pyridine ring is also a crucial feature, making it a predictable building block for constructing larger, well-defined structures like Metal-Organic Frameworks.

3-Methoxyphenyl Substituent : The attachment of a methoxyphenyl group at the 3-position of the pyridine ring serves multiple purposes. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can modulate the electronic properties of the pyridine nitrogen and the carboxylate group, thereby influencing the strength of the metal-ligand bonds. Furthermore, the bulky phenyl group introduces steric hindrance that can direct the self-assembly of metal complexes into specific geometries. The lipophilicity introduced by this group can also affect the solubility of the ligand and its resulting complexes in different solvents. ontosight.ai

The synthesis of 3-(3-methoxyphenyl)isonicotinic acid typically involves multi-step organic reactions. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a halogenated isonicotinic acid derivative and 3-methoxyphenylboronic acid. Subsequent hydrolysis of the ester group, if present, yields the final carboxylic acid. The precise reaction conditions are optimized to ensure high yield and purity of the final ligand product. ontosight.ai

**7.2. Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 3-(3-methoxyphenyl)isonicotinic acid generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, temperature, and molar ratio of metal to ligand are critical parameters that dictate the final product's structure and dimensionality.

Transition metal complexes of 3-(3-methoxyphenyl)isonicotinic acid are typically prepared by mixing a solution of the ligand with a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), cobalt(II), nickel(II), zinc(II), etc.). nih.govjocpr.com The reaction can be carried out at room temperature or under reflux to facilitate the formation of crystalline products. jocpr.com The resulting solid complexes are then isolated by filtration, washed, and dried. The general synthetic approach allows for the formation of mononuclear or polynuclear complexes depending on the coordination preferences of the metal ion and the reaction stoichiometry. nih.gov

Table 1: Representative Conditions for Synthesis of Transition Metal Complexes

| Metal Ion | Metal Salt Precursor | Solvent System | Typical Reaction Conditions |

|---|---|---|---|

| Co(II) | Cobalt(II) acetate | Ethanol (B145695)/Water | Reflux for 2-4 hours |

| Cu(II) | Copper(II) nitrate | Methanol (B129727) | Stirring at room temperature |

| Zn(II) | Zinc(II) chloride | Dimethylformamide (DMF) | Solvothermal (100-120 °C) |

| Ni(II) | Nickel(II) acetate | Ethanol | Reflux for 3 hours |

3-(3-Methoxyphenyl)isonicotinic acid exhibits versatile coordination behavior due to the presence of both a pyridine nitrogen atom and a carboxylate group. These functional groups allow for several coordination modes, influencing the structure of the resulting metal complexes. researchgate.net

Monodentate Coordination : The ligand can coordinate to a metal center through either the pyridine nitrogen atom or one of the carboxylate oxygen atoms.

Bidentate Chelating Coordination : The ligand can form a chelate ring by coordinating to a single metal center through both the pyridine nitrogen and one carboxylate oxygen. This mode is common in the formation of stable mononuclear complexes.

Bridging Coordination : The ligand can act as a bridge between two or more metal centers. This is fundamental to the formation of coordination polymers and MOFs. Bridging can occur in several ways, such as the carboxylate group binding to two different metal ions (syn-syn, syn-anti, or anti-anti bridging) while the pyridine nitrogen coordinates to one of them, or the nitrogen and carboxylate coordinating to different metal centers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of any competing ligands or counter-ions. libretexts.orglumenlearning.com

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). Due to its rigidity and multiple coordination sites, 3-(3-methoxyphenyl)isonicotinic acid is an excellent candidate for use as an organic linker in the synthesis of MOFs. rroij.com

The formation of MOFs with this ligand typically involves solvothermal or hydrothermal synthesis. In a typical procedure, the ligand and a metal salt are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), and sealed in an autoclave. The mixture is then heated to a high temperature (typically between 100 °C and 180 °C) for a period ranging from hours to several days. rroij.comgoogle.com During this process, the metal ions and organic linkers self-assemble into a periodic, three-dimensional network. The resulting crystalline MOF product is then cooled, isolated, and washed to remove unreacted starting materials. The porous nature of these frameworks makes them promising for applications in gas storage and catalysis. mdpi.com

Spectroscopic and Structural Analysis of Coordination Compounds

A combination of spectroscopic and structural techniques is essential for the unambiguous characterization of coordination compounds derived from 3-(3-methoxyphenyl)isonicotinic acid.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the carboxylate and pyridine groups are observed. The asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the carboxylate group are particularly informative. The difference between these two frequencies (Δν = ν_asym - ν_sym) can provide insight into the coordination mode of the carboxylate group (monodentate, chelating, or bridging). scispace.com A shift in the C=N stretching vibration of the pyridine ring also indicates coordination through the nitrogen atom. ias.ac.in

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal center. The spectra typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands for complexes with transition metals having partially filled d-orbitals. nih.gov

Table 2: Typical Spectroscopic Data for a Metal Complex of 3-(3-Methoxyphenyl)isonicotinic acid

| Technique | Observed Feature | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in pyridine ring C=N stretch (e.g., from ~1590 cm⁻¹ to ~1610 cm⁻¹) | Coordination of pyridine Nitrogen to metal ion |

| Shift in carboxylate stretches (ν_asym ~1550-1610 cm⁻¹, ν_sym ~1380-1420 cm⁻¹) | Coordination of carboxylate Oxygen to metal ion | |

| UV-Vis Spectroscopy | Bands below 350 nm | Intra-ligand (π-π, n-π) transitions |

| Broad, weaker bands in the visible region | d-d electronic transitions of the metal center | |

| X-ray Diffraction | Provides atomic coordinates | Definitive determination of molecular structure, bond lengths, and angles |

Applications in Materials Science Research

Development of Functional Materials

Functional materials are designed to possess specific properties that can be utilized for a particular application. Organic molecules are key components in the bottom-up fabrication of such materials, allowing for fine-tuning of electronic, optical, and chemical properties through synthetic chemistry. Isonicotinic acid and its derivatives are of interest in this area, particularly for creating metal-organic frameworks (MOFs), coordination polymers, and photosensitizers.

The isonicotinic acid functional group has been successfully integrated into porphyrin-based systems to create advanced functional materials. researchgate.netresearchgate.net Porphyrins are large macrocyclic compounds known for their significant chemical stability and important roles in optoelectronic devices, sensors, and solar energy conversion. researchgate.net In one study, isonicotinic acid-containing porphyrin compounds were synthesized and their spectroscopic properties were investigated. researchgate.net The research demonstrated that substituents on the porphyrin ring, including those linked via the isonicotinic acid moiety, have a significant impact on the fluorescence spectra and surface photovoltage measurements. researchgate.net

For instance, the introduction of methoxy (B1213986) groups onto the phenyl rings of the porphyrin structure was found to increase the fluorescence intensity and quantum yield. researchgate.net This is attributed to the electron-donating nature of the methoxy groups, which enhances the conjugated system of the porphyrin macrocycle. researchgate.net While this research did not use 3-(3-Methoxyphenyl)isonicotinic acid itself, it highlights the principle of using substituted isonicotinic acids to modulate the photophysical properties of porphyrin systems. researchgate.net The isonicotinic acid component can also serve as an anchoring group to attach the porphyrin dye to semiconductor surfaces like TiO2 for applications in dye-sensitized solar cells. yale.edursc.org

| Compound | Substituent | Emission Maxima (λem / nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| 3a | Phenyl | 652, 718 | 0.057 |

| 3b | Methoxyphenyl | 655, 719 | 0.082 |

| 3c | Chlorophenyl | 650, 716 | 0.025 |

Contribution to Organic Optoelectronics and Sensing Technologies

There is no documented research specifically detailing the contribution of 3-(3-Methoxyphenyl)isonicotinic acid to organic optoelectronics and sensing technologies. However, the isonicotinic acid structure is relevant in these fields. In optoelectronics, particularly in dye-sensitized solar cells (DSSCs), isonicotinic acid and its derivatives are widely used as anchoring groups to attach photosensitizer molecules to the surface of semiconductor metal oxides like TiO2. yale.edu This linkage is crucial for efficient electron injection from the light-excited dye into the conduction band of the semiconductor. rsc.orgyale.edu The pyridine (B92270) ring of the isonicotinic acid can also axially coordinate to the central metal ion of a photosensitizer, such as a zinc porphyrin, providing a stable and electronically coupled bridge to the semiconductor surface. rsc.org

Fabrication of Catalytic Systems (e.g., in coordination polymers)

The use of 3-(3-Methoxyphenyl)isonicotinic acid in the fabrication of catalytic systems, such as coordination polymers, has not been specifically reported. Nevertheless, isonicotinic acid and its related derivatives are well-established ligands for constructing coordination polymers due to their ability to bridge metal centers. rsc.orgacs.org These materials, which consist of metal ions or clusters linked by organic ligands, are investigated for various applications, including catalysis. bcrec.idmdpi.com

For example, a calcium(II) coordination polymer synthesized with an isonicotinic acid hydrazone derivative was shown to efficiently catalyze the oxidation of benzylic alcohol to benzaldehyde (B42025) with high selectivity. bcrec.idresearchgate.net In other work, copper-isonicotinic acid coordination polymers were synthesized and, after heat treatment to form CuO nanostructures, showed great photocatalytic activity for the degradation of Rhodamine B. rsc.org These examples demonstrate the potential of isonicotinic acid-based ligands to form coordination polymers with active metal centers, creating materials with promising catalytic properties. rsc.orgbcrec.id

Q & A

Basic Research Questions